2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide moiety substituted with chloro groups and an indole ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The chloro substituents on the benzamide moiety can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents to modify its functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Substituted indole derivatives with various functional groups.
Nucleophilic Substitution: Benzamide derivatives with different substituents replacing the chloro groups.
Oxidation and Reduction: Modified indole and benzamide derivatives with altered oxidation states.
Scientific Research Applications
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Chemical Biology: The compound is utilized in chemical biology studies to understand its interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The chloro substituents and benzamide group contribute to the compound’s binding affinity and specificity . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but lacks the chloro substituent on the indole ring.
2,4-dichloro-N-[2-(5-bromo-1H-indol-3-yl)ethyl]benzamide: Similar structure with a bromo substituent instead of chloro on the indole ring.
2,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Similar structure with a methyl substituent on the indole ring.
Uniqueness
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of multiple chloro substituents, which can enhance its biological activity and binding affinity to specific targets . The combination of the indole and benzamide moieties also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2,4-dichloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O/c18-11-2-4-16-14(7-11)10(9-22-16)5-6-21-17(23)13-3-1-12(19)8-15(13)20/h1-4,7-9,22H,5-6H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOKMXQDOWTRCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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